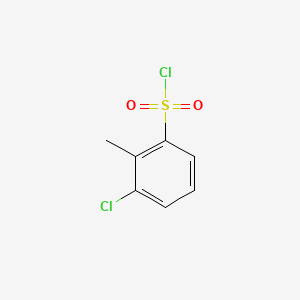
3-Chloro-2-methylbenzenesulfonyl chloride
Cat. No. B1583591
Key on ui cas rn:
80563-86-6
M. Wt: 225.09 g/mol
InChI Key: ZSIYKAQPQRTBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04404230
Procedure details


30 gm (0.212 mol) of 3-chloro-2-methyl-aniline were admixed with 50 ml of concentrated aqueous hydrochloric acid. The reaction mixture was cooled to between -7° and -3° C. and at this temperature a solution of 14.6 gm (0.212 mol) of sodium nitrite in 50 ml of water was added dropwise thereto over a period of 1 hour. After stirring for a further hour at 0° C., 20.3 gm (0.1 mol) of magnesium chloride hexahydrate were added, and the reaction mixture was stirred for 10 minutes and then filtered. The filtrate was poured into a suspension of 12 gm (71 mmols) of copper (II)chloride in 250 ml of a 30% solution of sulfur dioxide in glacial acetic acid. During the addition the temperature of the reaction mixture rose from 20° C. to 40° C., accompanied by a strong evolution of gas. After stirring for 60 minutes at room temperature and for 60 minutes at 35° C., 500 gm of ice were added. The mixture was stirred until the ice had melted, and then filtered.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.[ClH:10].N([O-])=O.[Na+].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].[S:24](=[O:26])=[O:25]>O.C(O)(=O)C.[Cu](Cl)Cl>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([S:24]([Cl:10])(=[O:26])=[O:25])[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5.6.7.8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
|
Step Six
[Compound]
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for a further hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition the temperature of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose from 20° C. to 40° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 60 minutes at room temperature and for 60 minutes at 35° C.
|
|
Duration
|
60 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C(C=CC1)S(=O)(=O)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
